

Technical Guide: Physicochemical Properties of (S)-Rivastigmine-d4

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Compound of Interest

Compound Name: (S)-Rivastigmine-d4

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Introduction

(S)-Rivastigmine-d4 is a deuterated analog of (S)-Rivastigmine, a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The incorporation of deuterium can alter the metabolic profile of the drug, potentially leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **(S)-Rivastigmine-d4**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Data Presentation: Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **(S)-Rivastigmine-d4**. It is important to note that due to limited availability of specific experimental data for the deuterated form, some values are based on the non-deuterated analogue, (S)-Rivastigmine, and should be considered as close approximations.

Property	Value	Source/Method
Chemical Formula	C ₁₄ H ₁₈ D ₄ N ₂ O ₂	LGC Standards[1][2]
Molecular Weight	254.36 g/mol	LGC Standards[1][2]
Physical State	Solid (Assumed, based on tartrate salt of non-deuterated form)	
Melting Point	Data not available for deuterated form. The hydrogen tartrate of the non-deuterated form has a melting point of 123-125 °C.	
Solubility	Data not available for deuterated form. The tartrate salt of the non-deuterated form is soluble in ethanol (~16 mg/mL), DMSO (~16 mg/mL), and DMF (~25 mg/mL).	
Isotopic Purity	Typically >98%	Determined by Mass Spectrometry and NMR Spectroscopy

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the finely powdered **(S)-Rivastigmine-d4** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.

- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Determination of Solubility

Methodology: The equilibrium solubility of **(S)-Rivastigmine-d4** can be determined using the shake-flask method.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Materials: **(S)-Rivastigmine-d4**, selected solvents (e.g., water, ethanol, DMSO, buffers at various pH), vials, orbital shaker, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **(S)-Rivastigmine-d4** is added to a known volume of the solvent in a sealed vial.
 - The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After shaking, the samples are allowed to stand to allow undissolved solid to settle.
 - An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
 - The concentration of **(S)-Rivastigmine-d4** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.[11][12][13]

Determination of Isotopic Purity

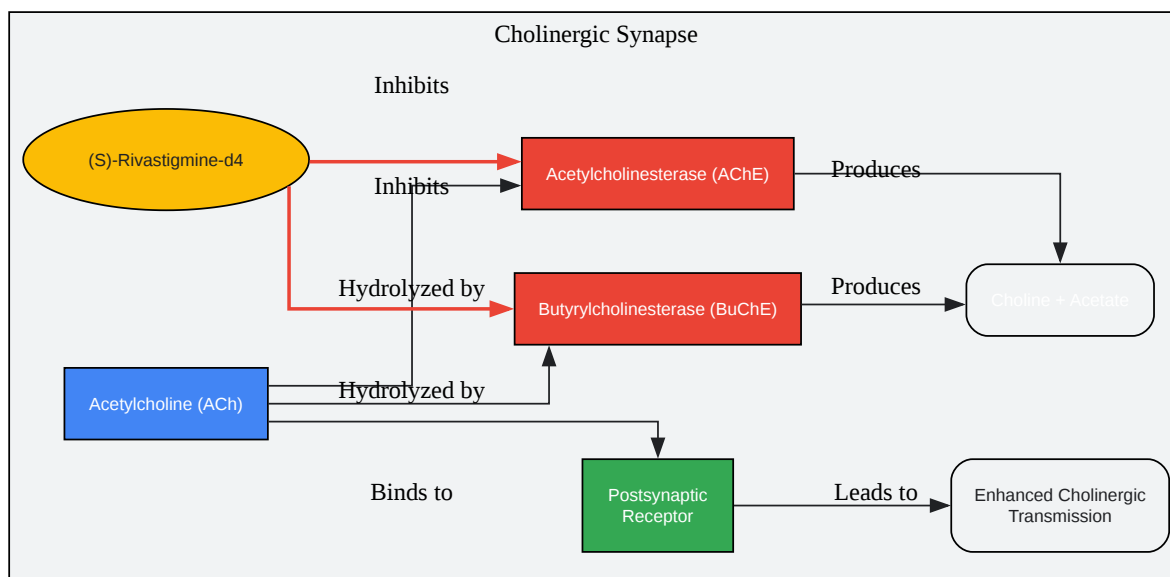
Methodology: The isotopic purity of **(S)-Rivastigmine-d4** is determined by assessing the percentage of deuterium incorporation and the distribution of isotopologues. This is typically achieved using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17][18][19][20][21]

- Mass Spectrometry (MS):
 - Instrumentation: A high-resolution mass spectrometer (e.g., LC-TOF MS or Orbitrap) is used.
 - Procedure: A solution of **(S)-Rivastigmine-d4** is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions.
 - Data Analysis: The relative intensities of the peaks corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of the molecule are measured. The isotopic purity is calculated based on the relative abundance of the d4 species.[19][20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Procedure: A sample of **(S)-Rivastigmine-d4** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6), and ^1H NMR and ^2H NMR spectra are acquired.
 - Data Analysis: In the ^1H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms the incorporation of deuterium. The ^2H NMR spectrum will show signals corresponding to the deuterium atoms. The integration of these signals can be used to quantify the level of deuteration.[14][15][16]

Mandatory Visualization

Signaling Pathway of Rivastigmine

Rivastigmine functions as a cholinesterase inhibitor, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. This is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic transmission.

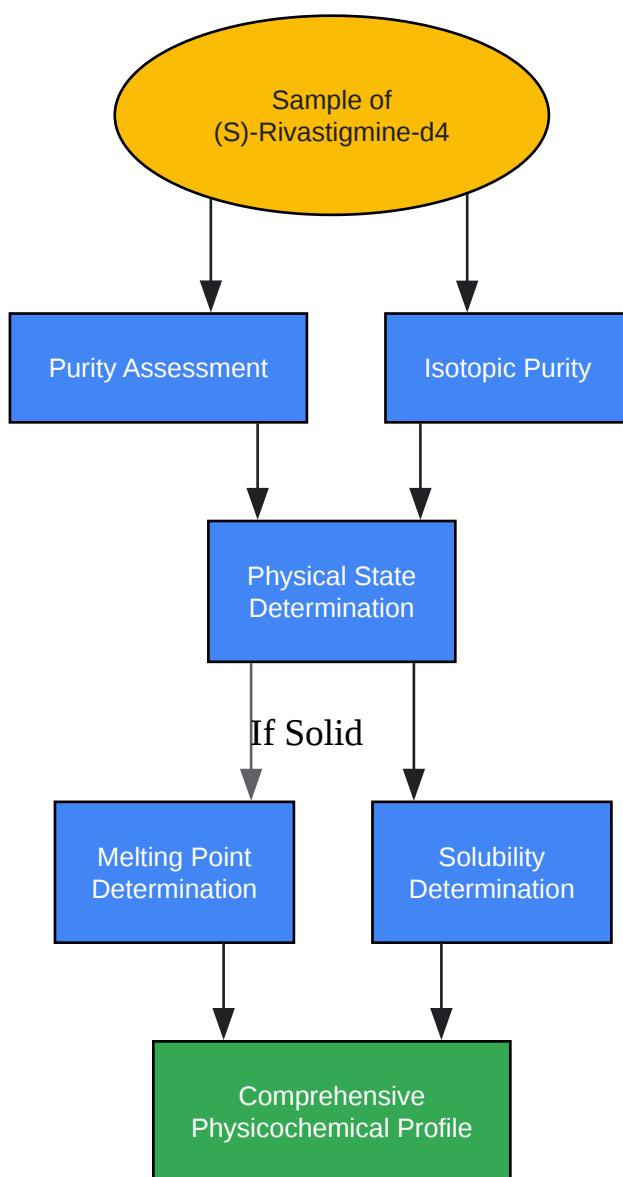


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Caption: Mechanism of action of **(S)-Rivastigmine-d4** as a cholinesterase inhibitor.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **(S)-Rivastigmine-d4**.



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Caption: Workflow for the physicochemical characterization of **(S)-Rivastigmine-d4**.

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